Comprehensive Physicochemical Profiling and Analytical Methodologies for Tris(3-methyl-4-nitrophenyl) Phosphate
Comprehensive Physicochemical Profiling and Analytical Methodologies for Tris(3-methyl-4-nitrophenyl) Phosphate
Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Document Type: Technical Whitepaper & Methodological Guide
Executive Summary
Tris(3-methyl-4-nitrophenyl) phosphate (CAS 68527-98-0) is a complex organophosphate ester utilized primarily as a reference standard, synthetic building block, and analytical probe in chemical research[1]. Characterized by a central phosphate core bonded to three electron-withdrawing 3-methyl-4-nitrophenyl moieties, the compound presents unique challenges and opportunities in chromatographic separation and mass spectrometric analysis[2].
As a Senior Application Scientist, the objective of this guide is to move beyond basic property listing. Here, we deconstruct the causality behind its physicochemical behavior, map its degradation pathways, and provide a self-validating, field-proven analytical protocol for its isolation and quantification.
Structural and Physicochemical Characterization
The structural topology of tris(3-methyl-4-nitrophenyl) phosphate is defined by its high lipophilicity and the polarized nature of its nitro (-NO2) groups[3]. The electron-withdrawing nature of the para-nitro groups significantly decreases the electron density around the central phosphorus atom, rendering the ester linkages highly susceptible to nucleophilic attack (e.g., base-catalyzed hydrolysis).
Quantitative Physicochemical Profile
The following table summarizes the core quantitative data necessary for method development and structural elucidation:
| Property | Value | Source |
| CAS Number | 68527-98-0 | [2] |
| Molecular Formula | C21H18N3O10P | [3] |
| Molecular Weight | 503.360 g/mol | [2] |
| Monoisotopic Mass | 503.07297 Da | [4] |
| LogP (Predicted) | 4.99 | [2] |
| InChIKey | SNIKDGGXGSYRMO-UHFFFAOYSA-N | [5] |
| Predicted [M+H]+ Adduct | m/z 504.08025 | [4] |
Degradation Kinetics and Mechanistic Pathways
Understanding the stability profile of tris(3-methyl-4-nitrophenyl) phosphate is critical for sample preparation. In aqueous environments with elevated pH, the compound undergoes stepwise hydrolysis. The cleavage of each ester bond releases one equivalent of 3-methyl-4-nitrophenol, ultimately degrading down to phosphoric acid.
Fig 1. Stepwise base-catalyzed hydrolysis pathway of the organophosphate ester bonds.
Causality Insight: Because of this degradation pathway, sample solutions must be prepared in neutral or slightly acidic organic-aqueous mixtures (e.g., Acetonitrile/Water with 0.1% Formic Acid) to suppress nucleophilic attack on the phosphate center and ensure standard stability over time.
Analytical Methodologies: RP-HPLC and LC-MS
Due to its high lipophilicity (LogP = 4.99)[2], reverse-phase high-performance liquid chromatography (RP-HPLC) is the optimal technique for isolating this compound.
However, standard silica-based stationary phases often possess residual surface silanols. These silanols can act as secondary cation-exchange sites, interacting with the polarized functional groups of the analyte and causing severe peak tailing. To mitigate this, a specialized low-silanol reverse-phase column (such as the Newcrom R1) is required[2]. Furthermore, while standard UV-HPLC methods utilize phosphoric acid in the mobile phase, LC-MS applications mandate the substitution of phosphoric acid with volatile formic acid to prevent catastrophic ion suppression and source fouling[2].
Fig 2. Self-validating LC-MS analytical workflow for isolation and quantification.
Step-by-Step Self-Validating LC-MS Protocol
This protocol is designed as a closed-loop, self-validating system. Each step includes a built-in validation metric to ensure data integrity.
Step 1: Mobile Phase Preparation
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Action: Prepare Mobile Phase A (Ultrapure Water + 0.1% Formic Acid) and Mobile Phase B (LC-MS Grade Acetonitrile + 0.1% Formic Acid).
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Causality: Formic acid provides the necessary protons for positive electrospray ionization (ESI+) while maintaining volatility, ensuring the MS source remains clean and sensitivity is maximized.
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Self-Validation: Run a blank gradient before sample injection. A stable MS baseline with background noise < 10^3 counts validates mobile phase purity and system equilibration.
Step 2: Sample Preparation
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Action: Dissolve the tris(3-methyl-4-nitrophenyl) phosphate standard in a 50:50 (v/v) mixture of MeCN:H2O to a final concentration of 100 µg/mL. Filter through a 0.22 µm PTFE syringe filter.
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Causality: Matching the sample diluent to the initial mobile phase conditions prevents the "solvent effect," which causes peak splitting or broadening at the column head.
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Self-Validation: Visual inspection must confirm a clear solution. Any turbidity indicates incomplete dissolution due to the compound's high LogP, requiring a higher ratio of Acetonitrile.
Step 3: Chromatographic Separation
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Action: Inject 5 µL onto a low-silanol reverse-phase column (e.g., 3 µm particle size) at a flow rate of 0.5 mL/min. Utilize a gradient from 30% B to 90% B over 10 minutes.
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Causality: The gradient efficiently elutes the highly lipophilic compound while the low silanol activity prevents secondary interactions with the nitro groups[2].
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Self-Validation: Calculate the USP tailing factor for the analyte peak. A tailing factor of Tf≤1.2 validates the absence of secondary silanol interactions.
Step 4: Mass Spectrometric Detection
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Action: Operate the mass spectrometer in ESI+ mode. Monitor the specific adducts: [M+H]+ at m/z 504.08025 and [M+Na]+ at m/z 526.06219[4].
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Causality: The phosphate oxygen atoms act as excellent proton and sodium ion acceptors during the desolvation process in the ESI source.
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Self-Validation: The observed isotopic distribution must match the theoretical pattern for the formula C21H18N3O10P. A mass accuracy error of < 5 ppm validates the compound's identity.
Conclusion
Tris(3-methyl-4-nitrophenyl) phosphate is a highly lipophilic, structurally complex organophosphate. Successful analytical profiling requires a deep understanding of its susceptibility to hydrolysis and its interaction with chromatographic stationary phases. By utilizing low-silanol RP-HPLC columns and volatile acidic mobile phases, researchers can establish robust, self-validating LC-MS workflows that guarantee high-fidelity data for downstream drug development and material science applications.
References
- SIELC Technologies. (2018). Phenol, 3-methyl-4-nitro-, phosphate (3:1) (ester) | SIELC Technologies.
- PubChemLite. Tris(3-methyl-4-nitrophenyl) phosphate (C21H18N3O10P).
- NIH Global Substance Registration System (GSRS). TRIS(3-METHYL-4-NITROPHENYL) PHOSPHATE.
- CAS Common Chemistry. Phenol, 3-methyl-4-nitro-, 1,1′,1′′-(phosphate).
Sources
- 1. Bis(4-nitrophenyl)-phosphate | Sigma-Aldrich [sigmaaldrich.com]
- 2. Phenol, 3-methyl-4-nitro-, phosphate (3:1) (ester) | SIELC Technologies [sielc.com]
- 3. GSRS [gsrs.ncats.nih.gov]
- 4. PubChemLite - Tris(3-methyl-4-nitrophenyl) phosphate (C21H18N3O10P) [pubchemlite.lcsb.uni.lu]
- 5. CAS Common Chemistry [commonchemistry.cas.org]
